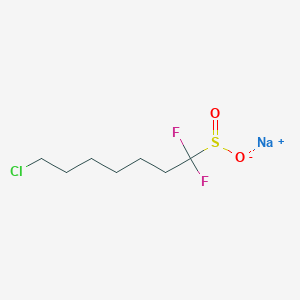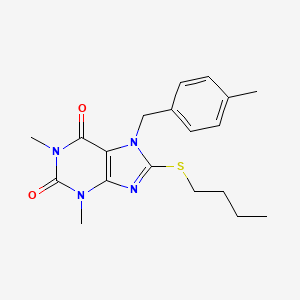
Pregnenolone monosulfate (sodium)-13C2,d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pregnenolone monosulfate (sodium)-13C2,d2 is a synthetic derivative of pregnenolone, a naturally occurring steroid hormone. This compound is labeled with carbon-13 and deuterium isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Pregnenolone monosulfate is known for its role as a neurosteroid and its involvement in modulating ion channels and receptors in the brain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pregnenolone monosulfate (sodium)-13C2,d2 typically involves the following steps:
Sulfation of Pregnenolone: Pregnenolone is reacted with sulfur trioxide-pyridine complex in anhydrous pyridine to form pregnenolone sulfate.
Isotopic Labeling: The pregnenolone sulfate is then subjected to isotopic labeling using carbon-13 and deuterium-labeled reagents. This step involves the incorporation of carbon-13 and deuterium atoms into specific positions of the pregnenolone sulfate molecule.
Purification: The labeled pregnenolone monosulfate is purified using chromatographic techniques to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of pregnenolone are sulfated using sulfur trioxide-pyridine complex.
Isotopic Labeling: The bulk pregnenolone sulfate is then isotopically labeled using carbon-13 and deuterium-labeled reagents.
Purification and Quality Control: The final product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure the desired isotopic labeling and purity.
化学反応の分析
Types of Reactions
Pregnenolone monosulfate (sodium)-13C2,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pregnenolone monosulfate derivatives with different oxidation states.
Reduction: Reduction reactions can convert pregnenolone monosulfate to its reduced forms.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various pregnenolone monosulfate derivatives with modified functional groups, oxidation states, or isotopic compositions.
科学的研究の応用
Pregnenolone monosulfate (sodium)-13C2,d2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to investigate metabolic pathways and reaction mechanisms.
Biology: Studied for its role as a neurosteroid and its effects on ion channels and receptors in the brain.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and its role in modulating neurotransmitter systems.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Pregnenolone monosulfate (sodium)-13C2,d2 exerts its effects through several mechanisms:
Ion Channel Modulation: It acts as a modulator of ion channels, including the N-methyl-D-aspartate (NMDA) receptor, γ-Aminobutyric acid type A (GABAA) receptor, and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
Receptor Interaction: It interacts with various receptors in the brain, including the cannabinoid CB1 receptor, where it acts as an inhibitor.
Neurotransmitter Modulation: It influences the release and uptake of neurotransmitters, thereby affecting synaptic transmission and plasticity.
類似化合物との比較
Pregnenolone monosulfate (sodium)-13C2,d2 can be compared with other similar compounds, such as:
Pregnenolone sulfate: A naturally occurring neurosteroid with similar ion channel modulation properties.
Dehydroepiandrosterone sulfate (DHEA-S): Another neurosteroid with similar sulfation but different biological effects.
Pregnenolone: The precursor to pregnenolone monosulfate, with different functional properties and biological activities.
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research.
特性
分子式 |
C21H31NaO5S |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-16,16-dideuterio-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t15-,16-,17+,18-,19-,20-,21+;/m0./s1/i1+1,6D2,13+1; |
InChIキー |
QQVJEIZJHDPTSH-FBNNKSCBSA-M |
異性体SMILES |
[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1[13C](=O)[13CH3])C)C)OS(=O)(=O)[O-])[2H].[Na+] |
正規SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053646.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053660.png)




![methyl 4-({[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12053679.png)




